molecular formula C10H18O2 B1616627 2-Cyclohexylbutanoic acid CAS No. 6051-00-9

2-Cyclohexylbutanoic acid

Cat. No.: B1616627
CAS No.: 6051-00-9
M. Wt: 170.25 g/mol
InChI Key: RPXFDOOFVNTCQA-UHFFFAOYSA-N
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Description

2-Cyclohexylbutanoic acid (CAS 6051-00-9) is a carboxylic acid with a cyclohexyl substituent at the β-position of the butanoic acid backbone. Its molecular formula is C₁₀H₁₈O₂, and it has a molecular weight of 170.25 g/mol . The compound exhibits a melting point of 56°C and is characterized by a cyclohexane ring fused to a four-carbon carboxylic acid chain.

Properties

IUPAC Name

2-cyclohexylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXFDOOFVNTCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308036
Record name α-Ethylcyclohexaneacetic acid
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6051-00-9
Record name α-Ethylcyclohexaneacetic acid
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Record name 2-Cyclohexylbutyric acid
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Record name α-Ethylcyclohexaneacetic acid
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Record name 2-Cyclohexylbutanoic acid
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Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes the molecular and physical properties of 2-cyclohexylbutanoic acid and its structural analogues:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Applications/Notes
This compound 6051-00-9 C₁₀H₁₈O₂ 170.25 56 Cyclohexyl group at β-position Not explicitly stated
2-(Cyclohexylmethyl)butanoic acid 110604-57-4 C₁₁H₂₀O₂ 184.27 Not reported Cyclohexylmethyl substituent at β-position Available from multiple suppliers
2-(Cyclohexylmethyl)-3-methylbutanoic acid 1247459-46-6 C₁₂H₂₂O₂ 198.30 Not reported Cyclohexylmethyl and methyl branches Temporarily out of stock
2-(1-Hydroxycyclohexyl)butanoic acid (Cyclobutyrol) 512-16-3 C₁₀H₁₈O₃* ~186.25 (calculated) Not reported Hydroxyl group on cyclohexyl ring Laboratory research use
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) 76-93-7 C₁₄H₁₂O₃ 228.24 Not reported Diphenyl and hydroxyl groups at α-position Historical use in synthesis

*Inferred from the hydroxyl-substituted structure.

Structural and Functional Comparisons

Substituent Effects on Hydrophobicity The cyclohexylmethyl substituent in 2-(cyclohexylmethyl)butanoic acid increases its molecular weight (184.27 vs. 170.25 g/mol) and likely enhances lipophilicity compared to this compound .

Impact of Polar Functional Groups Cyclobutyrol (2-(1-hydroxycyclohexyl)butanoic acid) contains a hydroxyl group on the cyclohexyl ring, introducing hydrogen-bonding capacity. This modification may improve aqueous solubility compared to non-hydroxylated analogues, though explicit solubility data are unavailable .

Aromatic vs. Aliphatic Substituents

  • Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) diverges significantly with diphenyl groups , resulting in a higher molecular weight (228.24 g/mol) and distinct electronic properties. Its bulky aromatic substituents may hinder crystallization or enhance stability in specific synthetic pathways .

Limitations and Gaps in Data

  • Melting Points: Only this compound has a reported melting point (56°C). Data for analogues are unavailable.
  • Solubility: No explicit solubility parameters are provided in the evidence, limiting direct comparisons.
  • Biological Activity: No toxicity or efficacy data are included for any compound.

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